molecular formula C9H6BrNO B8670834 3-Bromo-4-hydroxyisoquinoline

3-Bromo-4-hydroxyisoquinoline

Cat. No. B8670834
M. Wt: 224.05 g/mol
InChI Key: KDQPAKHIJSWZRM-UHFFFAOYSA-N
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Patent
US05266700

Procedure details

6.0 g (41 mmol) of 4-hydroxyisoquinoline are dissolved in 50 ml of 10% strength sodium hydroxide solution, giving a yellowish brown color. The reaction mixture is cooled to -5° C. using an ice/common salt mixture. A mixture comprising 6.6 g (2.1 ml, 41 mmol) of bromine dissolved in 50 ml of 10% strength sodium hydroxide solution is added dropwise to this solution over a period of 1 hour. During this period, the temperature of the reaction solution must never exceed 0° C. After this time, the coolant is removed and the reaction solution is stirred at room temperature for another 3 hours. The reaction solution is then cooled to -10° C. The reaction solution is then brought to a pH of 3 with 2N hydrochloric acid, during which the temperature of the reaction solution never exceeds -5° to 0° C. This gives the crude product as a light yellow solid. The crude product is recrystallized from 180 ml of ethyl acetate.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[N:4][CH:3]=1.[Br:12]Br>[OH-].[Na+]>[Br:12][C:3]1[N:4]=[CH:5][C:6]2[C:11]([C:2]=1[OH:1])=[CH:10][CH:9]=[CH:8][CH:7]=2 |f:2.3|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
OC1=CN=CC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
2.1 mL
Type
reactant
Smiles
BrBr
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
the reaction solution is stirred at room temperature for another 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
giving a yellowish brown color
ADDITION
Type
ADDITION
Details
is added dropwise to this solution over a period of 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
During this period
CUSTOM
Type
CUSTOM
Details
never exceed 0° C
CUSTOM
Type
CUSTOM
Details
After this time, the coolant is removed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution is then cooled to -10° C
CUSTOM
Type
CUSTOM
Details
the temperature of the reaction solution never exceeds -5° to 0° C

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1N=CC2=CC=CC=C2C1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.